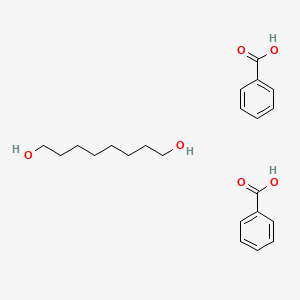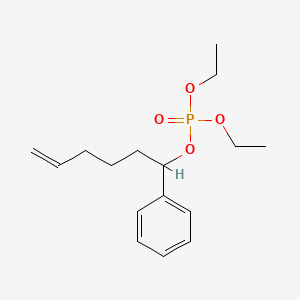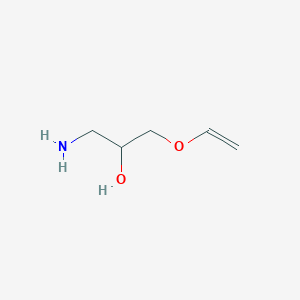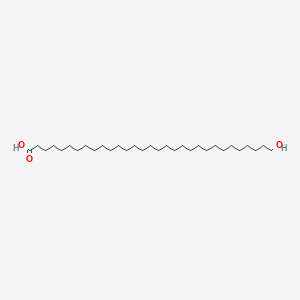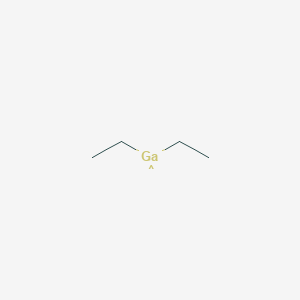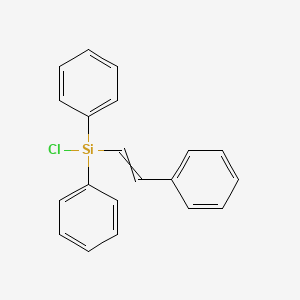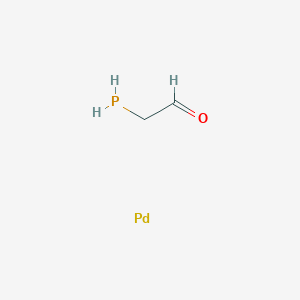
1-Bromo-1-(1,3-dioxolan-2-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-1-(1,3-dioxolan-2-yl)propan-2-one: is an organic compound with the molecular formula C6H9BrO3 It is a brominated derivative of 1,3-dioxolane, a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-1-(1,3-dioxolan-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(1,3-dioxolan-2-yl)propan-2-one. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
1-Bromo-1-(1,3-dioxolan-2-yl)propan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of substituted derivatives.
Reduction: The compound can be reduced to 1-(1,3-dioxolan-2-yl)propan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Reduction: Reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Reactions are performed in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with functional groups like amines, ethers, or thioethers.
Reduction: Alcohols or diols.
Oxidation: Carboxylic acids or ketones.
科学研究应用
1-Bromo-1-(1,3-dioxolan-2-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
作用机制
The mechanism of action of 1-Bromo-1-(1,3-dioxolan-2-yl)propan-2-one involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution and addition reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and the generation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
1-Bromo-1-(1,3-dioxolan-2-yl)propan-2-one can be compared with other similar compounds, such as:
1-(1,3-Dioxolan-2-yl)propan-2-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
1,3-Dioxolan-2-one: A cyclic carbonate with different reactivity and applications, often used as a solvent or electrolyte in batteries.
2-Bromo-1,3-dioxolane: A brominated dioxolane with different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
属性
CAS 编号 |
119015-68-8 |
|---|---|
分子式 |
C6H9BrO3 |
分子量 |
209.04 g/mol |
IUPAC 名称 |
1-bromo-1-(1,3-dioxolan-2-yl)propan-2-one |
InChI |
InChI=1S/C6H9BrO3/c1-4(8)5(7)6-9-2-3-10-6/h5-6H,2-3H2,1H3 |
InChI 键 |
QYSXATPOCQLJRQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1OCCO1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-4-[(2,3,5-trimethoxyphenyl)methyl]pyridine-3-carboxylic acid](/img/structure/B14287972.png)

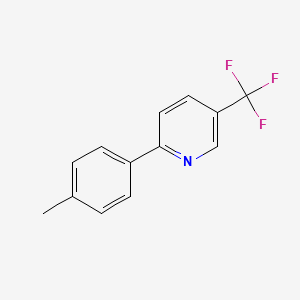
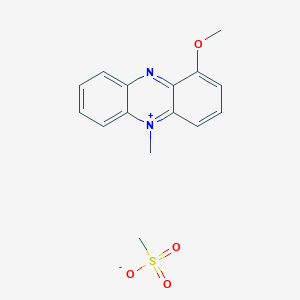
![3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one](/img/structure/B14287989.png)
![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)
